molecular formula C16H20N2O3S3 B255246 N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No. B255246
M. Wt: 384.5 g/mol
InChI Key: UASYQTPERTZADU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Thioflavin T, and it has been used in various fields such as biochemistry, neuroscience, and pathology.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its ability to bind to the beta-sheet structure of amyloid fibrils. This binding leads to an increase in fluorescence intensity, which can be detected using various imaging techniques such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been shown to have no significant biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes or functions.

Advantages and Limitations for Lab Experiments

The main advantage of using N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in lab experiments is its ability to selectively bind to amyloid fibrils. This allows for the detection and quantification of amyloid fibrils in various experimental models. However, the main limitation of using this compound is its inability to distinguish between different types of amyloid fibrils. This can lead to false positives and inaccurate results in certain experimental settings.

Future Directions

There are several future directions for the use of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in scientific research. One potential direction is the development of new imaging techniques that can improve the detection and quantification of amyloid fibrils in vivo. Another direction is the exploration of the use of this compound in the development of new therapies for neurodegenerative diseases. Finally, the use of Thioflavin T in the study of protein misfolding and aggregation in other diseases such as cancer and diabetes is also an area of future research.

Synthesis Methods

The synthesis of N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form a thiazolidine intermediate. This intermediate is then reacted with ethylenediamine and subsequently with acetic anhydride to form the final product.

Scientific Research Applications

N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been widely used in scientific research due to its ability to bind to and stain amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation and accumulation of amyloid fibrils in vitro and in vivo, and it has been shown to be a reliable tool for detecting and quantifying amyloid fibrils.

properties

Product Name

N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Molecular Formula

C16H20N2O3S3

Molecular Weight

384.5 g/mol

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C16H20N2O3S3/c1-2-17(8-9-19)14(20)6-3-7-18-15(21)13(24-16(18)22)11-12-5-4-10-23-12/h4-5,10-11,19H,2-3,6-9H2,1H3/b13-11+

InChI Key

UASYQTPERTZADU-ACCUITESSA-N

Isomeric SMILES

CCN(CCO)C(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S

SMILES

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Canonical SMILES

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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